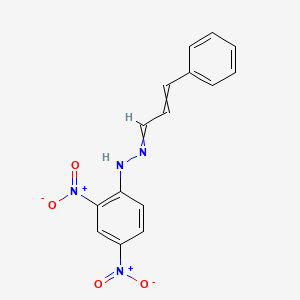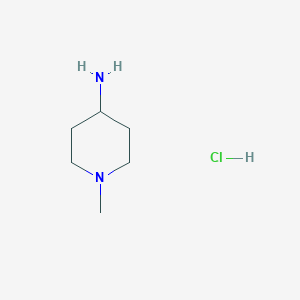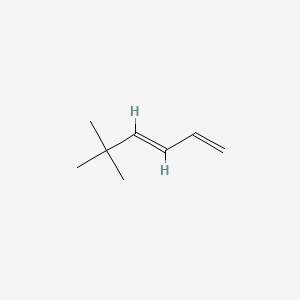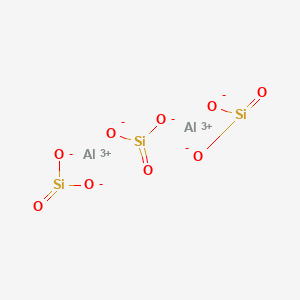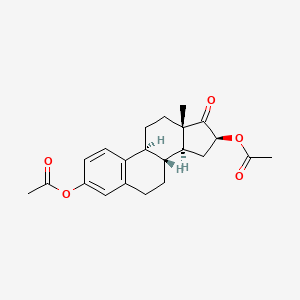
LEAD FERROCYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead ferrocyanide is an inorganic compound with the chemical formula ( \text{Pb}_2[\text{Fe}(\text{CN})_6] ). It is a coordination complex consisting of lead and ferrocyanide ions. This compound is known for its stability and unique properties, making it useful in various scientific and industrial applications.
Mechanism of Action
Target of Action
Lead Ferrocyanide, also known as Prussian Blue, primarily targets heavy metal ions in the body. It binds to radioactive isotopes of cesium and non-radioactive thallium in the gastrointestinal tract . This binding action reduces the reabsorption of these harmful substances into the body, thus aiding in their elimination .
Mode of Action
this compound interacts with its targets through a process known as chelation. In this process, this compound forms a complex with the heavy metal ions, effectively trapping them. This interaction is facilitated by the ferric ions (Fe³⁺) released from hemosiderin by acid, which readily bind to ferrocyanide ions (Fe(CN)₆⁴⁻) from the potassium ferrocyanide, forming the insoluble, vibrantly blue ferric ferrocyanide (Fe₄[Fe(CN)₆]₃), more commonly known as Prussian Blue .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the metabolism of heavy metals. By binding to heavy metal ions, this compound prevents these ions from participating in other biochemical reactions that could lead to toxic effects. For example, it has been suggested that the interaction between iron cyanide and lead ions influences pyritic gold ore flotation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial to its function. This property enhances its bioavailability in the gastrointestinal tract, allowing it to effectively trap heavy metal ions and prevent their absorption into the body .
Result of Action
The primary result of this compound’s action is the reduction of heavy metal toxicity. By binding to heavy metal ions and preventing their absorption, this compound helps to reduce the concentration of these ions in the body. This can help to mitigate the harmful effects of heavy metal poisoning .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the formation rates and yields of ferrocyanide are optimal at slightly alkaline conditions (pH 8−9) and moderate temperatures (≈20−30 °C) . Additionally, the presence of other ions in the environment can affect the binding affinity of this compound for heavy metal ions .
Biochemical Analysis
Biochemical Properties
Lead Ferrocyanide is involved in redox reactions, particularly in thermogalvanic cells . The ratio of the oxidized and reduced states of this compound significantly affects the power produced in these cells .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in redox reactions. It can exist in oxidized and reduced states, and the ratio of these states can significantly affect the power produced in thermogalvanic cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly in relation to its concentration and the ratio of its oxidized and reduced states .
Metabolic Pathways
This compound is involved in redox reactions, suggesting that it could potentially interact with metabolic pathways related to electron transfer and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead ferrocyanide can be synthesized through a precipitation reaction. One common method involves mixing a solution of potassium ferrocyanide with a solution of lead nitrate. The reaction proceeds as follows: [ \text{K}_4[\text{Fe}(\text{CN})_6] + 2\text{Pb(NO}_3)_2 \rightarrow \text{Pb}_2[\text{Fe}(\text{CN})_6] + 4\text{KNO}_3 ] The reaction is typically carried out at room temperature, and the resulting this compound precipitate is filtered, washed, and dried.
Industrial Production Methods: In industrial settings, this compound is produced using similar precipitation methods but on a larger scale. The reactants are mixed in large reactors, and the precipitate is separated using filtration systems. The product is then purified and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Lead ferrocyanide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ferricyanide complexes.
Reduction: It can be reduced back to ferrocyanide under appropriate conditions.
Substitution: Lead ions in the compound can be substituted with other metal ions in certain reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or zinc dust are commonly employed.
Substitution: Metal salts such as copper sulfate or nickel chloride can facilitate substitution reactions.
Major Products Formed:
Oxidation: Ferricyanide complexes.
Reduction: Ferrocyanide complexes.
Substitution: Metal ferrocyanides with different metal ions.
Scientific Research Applications
Lead ferrocyanide has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other coordination compounds and as a reagent in analytical chemistry.
Biology: this compound is employed in histological staining techniques to detect certain cellular components.
Industry: this compound is used in the production of pigments, as a corrosion inhibitor, and in the purification of certain chemicals.
Comparison with Similar Compounds
Potassium Ferrocyanide: ( \text{K}_4[\text{Fe}(\text{CN})_6] )
Sodium Ferrocyanide: ( \text{Na}_4[\text{Fe}(\text{CN})_6] )
Nickel Ferrocyanide: ( \text{Ni}_2[\text{Fe}(\text{CN})_6] )
Comparison:
Stability: Lead ferrocyanide is more stable compared to some other ferrocyanides due to the strong coordination between lead and ferrocyanide ions.
Reactivity: It exhibits unique reactivity patterns, particularly in substitution reactions, where lead ions can be replaced by other metal ions.
Applications: While potassium and sodium ferrocyanides are commonly used in food and industrial applications, this compound finds specialized uses in scientific research and industrial processes due to its distinct properties.
This compound’s unique combination of stability, reactivity, and versatility makes it a valuable compound in various fields of study and industry.
Properties
CAS No. |
14402-61-0 |
|---|---|
Molecular Formula |
C6FeN6Pb2 |
Molecular Weight |
626.35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)

